3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride
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Overview
Description
3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylimidazole with thiocarbonyl diimidazole, followed by chlorination using thionyl chloride or oxalyl chloride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The imidazole and thiadiazole rings can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions with amines, alcohols, and thiols, respectively.
Scientific Research Applications
3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are often determined through experimental studies and molecular docking simulations .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds also have a similar structure and are known for their antimicrobial and anticancer properties.
Uniqueness
3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride is unique due to the presence of both imidazole and thiadiazole rings, which can confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
54681-69-5 |
---|---|
Molecular Formula |
C6H4ClN3OS |
Molecular Weight |
201.63 g/mol |
IUPAC Name |
3-methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride |
InChI |
InChI=1S/C6H4ClN3OS/c1-3-9-12-6-4(5(7)11)8-2-10(3)6/h2H,1H3 |
InChI Key |
LAWPZKANECIWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C(N=CN12)C(=O)Cl |
Origin of Product |
United States |
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